DND-26 dye

Description

Historical Trajectory of Lysosomal Probe Development and the Emergence of DND-26 Dye

The historical trajectory of lysosomal probe development is intrinsically linked to the growing appreciation of the lysosome's central role in cellular processes. Lysosomes are characterized by an acidic lumen, typically maintained at a pH between 4.6 and 5.2, which is essential for the activity of over 50 hydrolytic enzymes they contain. hep.com.cn Early methods for studying lysosomes often involved techniques that lacked the specificity or live-cell compatibility needed for dynamic investigations.

The emergence of fluorescent probes, such as the LysoTracker series, marked a significant advancement. LysoTracker probes, including DND-26 and DND-99, were developed to provide a straightforward method for the qualitative assessment of lysosome acidification. hep.com.cn These probes are designed with a hydrophobic fluorophore chemically linked to a weak base. fishersci.nl This structural characteristic allows them to freely permeate the cell membrane in their neutral state. Once inside the acidic environment of the lysosome, the weak base becomes protonated, rendering the probe charged. In this charged state, the dye is effectively "trapped" within the lysosome, as it can no longer readily diffuse back across the organelle membrane, leading to its localized accumulation and distinct staining of these acidic compartments. fishersci.nl Kinetic studies have demonstrated that the uptake of LysoTracker probes into living cells occurs rapidly, within seconds. glpbio.comthermofisher.com However, it is important to note that prolonged incubation with these probes can induce an increase in lysosomal pH, thus short incubation times, typically between one to five minutes, are recommended for accurate imaging. glpbio.comthermofisher.comthermofisher.com

Academic Significance of Lysosomal Compartment Research and this compound's Contribution

Lysosomes are indispensable for numerous cellular functions, including the degradation of carbohydrates, lipids, nucleic acids, and peptides. hep.com.cnfishersci.nl They are also critical for the internalization and degradation of extracellular proteins, viruses, and bacteria through the lysosomal proteolysis pathway. fishersci.nl Beyond degradation, lysosomes play vital roles in autophagy, a process crucial for cellular differentiation, survival during nutrient deprivation, and normal growth control. fishersci.nl

This compound, specifically known as LysoTracker Green DND-26, has become a widely adopted acidotropic green fluorescent probe for labeling and tracking lysosomes in living cells, significantly contributing to these areas of research. fishersci.nlglpbio.comnih.govglpbio.com Its utility extends to identifying acidic compartments within cells thermofisher.com and has been shown to selectively accumulate in the lamellar bodies of alveolar type II (AT2) cells. glpbio.comnih.govglpbio.com Researchers frequently employ this compound in colocalization studies, where its distinct green fluorescence confirms the lysosomal targeting of other experimental probes or proteins. glpbio.comresearchgate.netacs.orgacs.orgacs.org Furthermore, this compound has been instrumental in monitoring macropinosome internalization into lysosomes glpbio.com, assessing acrosomal integrity in cryopreserved bovine spermatozoa thermofisher.com, and in continuous assays for the secretion of pulmonary surfactant via the exocytosis of lamellar bodies. thermofisher.com Its reliability and specificity also make it a common reference probe for validating newly developed lysosome-targeting pH probes. researchgate.net

Structural Classification of this compound within Fluorescent Molecular Probes

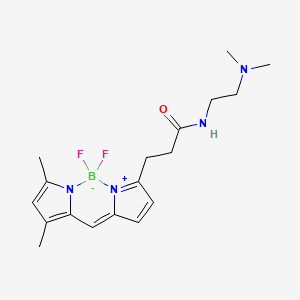

This compound, chemically identified as LysoTracker Green DND-26, is categorized as a green fluorescently labeled lysosomal probe. medchemexpress.commedchemexpress.comabpbio.comnih.gov Its optical properties are characterized by a maximum excitation wavelength of 504 nm and a maximum emission wavelength of 511 nm. fishersci.nlglpbio.comnih.govmedchemexpress.commedchemexpress.comabpbio.comruixibiotech.com These spectral characteristics allow for its efficient excitation using a standard FITC filter. fishersci.nlabpbio.com

Structurally, this compound is composed of a fluorescein (B123965) group linked to weak bases. glpbio.commedchemexpress.commedchemexpress.com This composition is key to its cell-permeable and non-fixable nature, enabling its use in live-cell imaging applications. fishersci.nlabpbio.com Within the broader classification of fluorescent molecular probes, this compound is specifically identified as a BODIPY dye. nih.gov The molecular formula for this compound is C18H25BF2N4O, with a molecular weight of 362.23. abpbio.comnih.govruixibiotech.com Its unique PubChem Compound Identifier (CID) is 15410444. nih.gov

Table 1: Key Characteristics of this compound

| Characteristic | Value | Source |

| Alternative Name | LysoTracker Green DND-26 | abpbio.comnih.gov |

| Color | Green | medchemexpress.commedchemexpress.com |

| Maximum Excitation (nm) | 504 | fishersci.nlglpbio.comnih.govmedchemexpress.commedchemexpress.comabpbio.comruixibiotech.com |

| Maximum Emission (nm) | 511 | fishersci.nlglpbio.comnih.govmedchemexpress.commedchemexpress.comabpbio.comruixibiotech.com |

| Structural Components | Fluorescein group, weak bases | glpbio.commedchemexpress.commedchemexpress.com |

| Classification | BODIPY dye | nih.gov |

| Molecular Formula | C18H25BF2N4O | abpbio.comnih.govruixibiotech.com |

| Molecular Weight ( g/mol ) | 362.23 | abpbio.comruixibiotech.com |

| PubChem CID | 15410444 | nih.gov |

| Cell Permeability | Yes | fishersci.nlabpbio.com |

| Fixable | No | fishersci.nlabpbio.com |

| Recommended Incubation | 1-5 minutes (to avoid pH increase) | glpbio.comthermofisher.comthermofisher.com |

Properties

Molecular Formula |

C18H25BF2N4O |

|---|---|

Molecular Weight |

362.2 g/mol |

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(dimethylamino)ethyl]propanamide |

InChI |

InChI=1S/C18H25BF2N4O/c1-13-11-14(2)24-17(13)12-16-6-5-15(25(16)19(24,20)21)7-8-18(26)22-9-10-23(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,22,26) |

InChI Key |

SXZBATLAPYSXND-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN(C)C)C)C)(F)F |

Origin of Product |

United States |

Molecular Mechanisms Governing Dnd 26 Dye S Intracellular Behavior

Principles of Acidotropic Accumulation by DND-26 Dye

The primary mechanism underpinning the functionality of this compound is its acidotropic accumulation. This process describes the propensity of weakly basic compounds to become trapped within acidic environments. Comprising a fluorophore linked to a weak base, this compound is a cell-permeant molecule that can freely traverse cellular membranes in its neutral, unprotonated state.

Role of Weakly Basic Functionalities in Protonation-Driven Retention

At the core of this compound's retentive properties is its weakly basic amine group. aatbio.com In the relatively neutral pH of the cytoplasm (typically around 7.2), this group is only partially protonated, allowing the molecule to maintain a state of flux across membranes. glpbio.com However, upon encountering the acidic lumen of an organelle, such as a lysosome where the pH can be as low as 4.5, the weakly basic moiety readily accepts a proton. aatbio.comglpbio.com This protonation event confers a positive charge to the DND-26 molecule. The resulting charged species exhibits significantly reduced membrane permeability, effectively trapping it within the acidic compartment. aatbio.com This protonation-driven retention is the fundamental principle that leads to the dye's accumulation in these organelles.

Cellular Permeation Dynamics and Organelle Sequestration of this compound

The journey of the this compound begins with its passive diffusion across the plasma membrane into the cell's cytoplasm. Due to its lipophilic nature and partial protonation at neutral pH, it can easily permeate cellular barriers. glpbio.com Once inside the cell, it continues to diffuse throughout the cytoplasm until it encounters an acidic organelle. Kinetic studies have demonstrated that the uptake of this compound into living cells is a rapid process, occurring within seconds to minutes. glpbio.com The sequestration of the dye is therefore a dynamic equilibrium, where the rate of protonation and trapping within acidic organelles far exceeds the rate of efflux of the unprotonated form. This leads to a high concentration of the dye within these compartments, rendering them brightly fluorescent.

Intracellular Specificity and Localization Profile of this compound

The unique chemical properties of this compound afford it a high degree of specificity for certain intracellular compartments. This selectivity is paramount for its application as a reliable marker for these organelles in cellular imaging studies.

Selective Targeting of Acidic Organelles, with Emphasis on Lysosomes and Lysosome-Related Structures

This compound exhibits a pronounced selectivity for acidic organelles. cellsignal.combioluminor.com The most prominent of these are lysosomes, which maintain a highly acidic internal environment to facilitate the enzymatic degradation of biomolecules. nih.gov Consequently, this compound is widely utilized as a marker for lysosomes in living cells. glpbio.com Beyond classical lysosomes, the dye also accumulates in other acidic compartments, collectively known as lysosome-related organelles (LROs). nih.gov An example of such structures are the lamellar bodies in alveolar type II cells, which are secretory lysosomes that have been shown to be selectively stained by this compound. nih.gov It is important to note that while the dye is an excellent marker for acidic organelles, its accumulation is not due to a specific molecular recognition of lysosomal components but rather the physicochemical properties of the organelle's lumen. aatbio.com

| Organelle | Average pH |

|---|

Comparative Analysis of this compound's Organelle Specificity Against Alternative Probes

A number of fluorescent probes have been developed for the labeling of acidic organelles, each with its own set of characteristics. A comparative analysis of this compound with these alternatives highlights its strengths and limitations.

LysoSensor Probes: The LysoSensor family of dyes also function as acidotropic probes. However, a key difference lies in their pH-dependent fluorescence intensity. While this compound's fluorescence is largely independent of the surrounding pH once accumulated, the fluorescence of LysoSensor probes is significantly enhanced upon protonation in an acidic environment. biocompare.com This property makes LysoSensor probes particularly useful for measuring the pH of lysosomes, whereas DND-26 is more suited for marking and tracking these organelles. aatbio.com It has been noted that LysoTracker Green DND-26 can be more sensitive than LysoSensor Green DND-189. biocompare.com However, a potential drawback of prolonged incubation with LysoTracker dyes, including DND-26, is an "alkalinizing effect," where the accumulation of the basic dye can lead to an increase in the lysosomal pH. glpbio.com

DALGreen: Another probe, DALGreen, is designed to be non-fluorescent until it reacts with cysteine-rich proteins within the lysosome, offering a different mechanism of action that is not solely dependent on pH. This can be advantageous in situations where the lysosomal pH is altered.

SiR-lysosome: This probe is a far-red fluorescent dye that also targets lysosomes. Its longer excitation and emission wavelengths can be beneficial for reducing cellular autofluorescence and for in vivo imaging studies.

Superior LysoProbes: This class of probes has been developed to offer enhanced stability and retention compared to DND-26. nih.gov Studies have shown that while the fluorescence of cells loaded with LysoTracker Green DND-26 can dissipate within a couple of hours, Superior LysoProbes can be retained for up to 48 hours. nih.gov

The choice of probe is therefore dependent on the specific experimental question. For general labeling and tracking of acidic organelles, this compound remains a widely used and effective tool due to its bright signal and rapid uptake.

| Probe | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|

Advanced Methodological Frameworks Employing Dnd 26 Dye in Cellular Investigations

High-Resolution Fluorescence Microscopy Applications of DND-26 Dye

This compound is extensively utilized in high-resolution fluorescence microscopy for real-time visualization and detailed analysis of lysosomal morphology, dynamics, and pH variations within living cells fishersci.ca. Its application extends to tracking lysosomal expansion during processes like autophagy induction tristains.com and conducting colocalization studies with other cellular organelles such as mitochondria and the endoplasmic reticulum wikipedia.orguni.luclinisciences.cominvivochem.cnrevvity.comfishersci.cawikipedia.orgnih.govneobioscience.com.

Confocal Microscopy for Spatiotemporal Visualization of Lysosomal Structures

Confocal laser scanning microscopy (CLSM) is a primary technique for employing this compound to achieve spatiotemporal visualization of acidic compartments and lysosomal structures in live cells nih.govnih.govwikipedia.orguni.luinvivochem.cnfishersci.casigmaaldrich.comciteab.comguidetoimmunopharmacology.orgnih.govzfin.orgnih.gov. This allows researchers to observe the dynamic nature of lysosomes and their interactions within the cellular environment.

Detailed Research Findings:

In a study investigating the fate of BID (Bcl-2 interacting domain), LysoTracker Green DND-26 was used in time-lapse imaging confocal microscopy to analyze its colocalization with lysosomes in HeLa cells following stimulation with α-bisabolol (BSB). The study revealed that BID translocated and colocalized with both mitochondria and lysosomes, suggesting parallel triggering of intrinsic apoptotic and lysosomal cell death pathways uni.lu.

this compound has been employed in colocalization studies to confirm the lysosomal targeting of novel probes. For instance, in HCT116 cells, LysoTracker Green DND-26 showed excellent overlap with the red fluorescence of GlcNAc-TPE, an aggregation-induced emission probe, confirming its selective localization to lysosomes sigmaaldrich.com.

Confocal imaging with LysoTracker Green DND-26 has been instrumental in visualizing the intracellular colocalization of mRNA-metal-organic nanoparticles (mRNA-MPN NPs) with endo/lysosomes, providing insights into the delivery and fate of these nanoparticles within cells nih.govneobioscience.com.

In the context of host-pathogen interactions, this compound was used to stain acidic compartments in mouse bone marrow-derived macrophages infected with Mycobacterium tuberculosis. This allowed for the monitoring of sub-cellular mycobacterial localization and the investigation of phagosome acidification, revealing insights into how M. tuberculosis manipulates phagosome maturation zfin.org.

Quantitative Analysis of Lysosomal Dynamics Through Time-Lapse Imaging with this compound

Time-lapse imaging, in conjunction with this compound, provides a powerful approach for the quantitative analysis of lysosomal dynamics, including aspects such as morphology, mobility, and interactions with other organelles tristains.com. This methodology facilitates the study of lysosomal fusion, fission, and movement within various cell types and under different physiological or stress conditions fishersci.ca.

Detailed Research Findings:

LysoTracker Green DND-26 has been used to track lysosomal expansion during autophagy induction, for example, by rapamycin (B549165) or starvation tristains.com.

A study on neuronal stem cell (NSC) differentiation utilized LysoTracker Red DND-99 (a related LysoTracker dye) in time-lapse confocal imaging to investigate lysosome dynamics. Quantitative analysis using imaging-derived mean square displacement (iMSD) and single-particle tracking (SPT) revealed that lysosomes decreased in size during NSC differentiation (from approximately 1 µm average diameter in embryonic cells to 500 nm in differentiated cells). Concomitantly, changes in dynamic parameters such as average local organelle diffusivity and anomalous coefficient were observed, correlating with cytoskeleton remodeling during differentiation nih.gov.

The Pearson's correlation coefficient is a common metric used in time-lapse imaging studies to quantify lysosomal movement by measuring the colocalization between consecutive frames, typically taken 30-60 seconds apart fishersci.ca.

Integration of this compound in Super-Resolution Imaging Techniques for Sub-Organelle Resolution

The advent of super-resolution microscopy techniques has enabled the visualization of cellular structures beyond the diffraction limit of conventional light microscopy, providing sub-organelle resolution revvity.comwikipedia.orgciteab.cominvivochem.cnnih.gov. This compound, as LysoTracker Green DND-26, has been successfully integrated into these advanced imaging modalities.

Detailed Research Findings:

this compound has been employed in CryoSIM (cryogenic structured illumination microscopy) for imaging lysosomes in HeLa cells at cryogenic temperatures, allowing for high-fidelity cellular imaging and correlative ultra-structural analysis clinisciences.comnih.gov.

Small-molecule membrane probes, including those for lysosomes like LysoTracker, have been identified as photoswitchable and suitable for Stochastic Optical Reconstruction Microscopy (STORM) wikipedia.org. This has allowed for the revelation of nanometer-scale morphological dynamics of lysosomes in living cells, providing unprecedented detail of their ultrastructure wikipedia.org.

Structured Illumination Microscopy (SIM) has also utilized LysoTracker Green DND-26 for intracellular colocalization studies, such as examining the distribution of mRNA-metal-organic nanoparticles within endo/lysosomes at enhanced resolution nih.gov.

Flow Cytometry-Based Research Paradigms Utilizing this compound

This compound is also a valuable tool in flow cytometry-based research, allowing for the quantitative assessment of lysosomal content and activity in heterogeneous cell samples, as well as the phenotypic characterization and sorting of specific cell populations nih.govwikipedia.orgsigmaaldrich.comguidetomalariapharmacology.orginvivochem.cncore.ac.uk.

Cell Sorting and Phenotypic Characterization of Specific Cell Populations Based on Lysosomal Content

The ability of this compound to selectively accumulate in acidic organelles allows for the differentiation and sorting of cell populations based on their lysosomal content.

Detailed Research Findings:

A novel method for isolating viable alveolar type II (AT2) cells from mouse lungs was developed based on positive LysoTracker Green DND-26 staining nih.govauctoresonline.org. Mouse lung cells sorted using flow cytometry based on CD45negCD31negEpCAMposLysoTrackerpos expression yielded AT2 cells with high purity (97.4%) and viability (85.3%) nih.govauctoresonline.org. These sorted AT2 cells were capable of generating SP-Cpos alveolar epithelial cell colonies in culture, and LysoTracker was shown to mark the differentiation of stem/progenitor-derived AT2 cells in live-cell culture nih.govauctoresonline.org.

Multicolor flow cytometry protocols combine lysosome-specific dyes like LysoTracker Green DND-26 with fluorescently conjugated antibodies against surface markers. This enables the quantification of lysosomes in mixed cell populations, such as primary cells harvested from tissue samples, and facilitates the phenotypic characterization of diverse cell types, including various T cell populations core.ac.uk.

Quantitative Assessment of Lysosomal Volume and Activity in Heterogeneous Cell Samples

This compound provides a means for quantitative assessment of lysosomal volume and, indirectly, activity in heterogeneous cell samples, although considerations regarding autofluorescence and protocol optimization are important daneshyari.comwikipedia.org.

Detailed Research Findings:

The intensity of fluorescence obtained from staining with LysoTracker Green DND-26 is directly related to the volume of lysosome-related organelles within a cell nih.govuni-stuttgart.de. This principle allows for the quantitative assessment of lysosomal volume changes under different experimental conditions.

In a study examining the role of endosomal acidification, LysoTracker this compound was used in flow cytometry to assess the acidification status of endosomes in infected dendritic cells. Intriguingly, at an early time point (30 minutes post-infection), the pH of endosomes was found to be more acidic in infected dendritic cells compared to control cells nih.gov.

Cytofluorometric analysis using LysoTracker Green DND-26 has been employed to stain stable lysosomes and assess their proton trapping ability. For instance, a study demonstrated that an Aloe vera extract significantly suppressed photodamage triggered by methylene (B1212753) blue on lysosomes, indicating the maintenance of the intrinsic ability of proton trapping by lysosomes even after photodamage invivochem.cn.

While this compound directly measures lysosomal volume and acidity, lysosomal proteolytic activity can be quantitatively assessed using substrates like DQ™ BSA (DeQuenched Bovine Serum Albumin). DQ™ BSA is a self-quenched, fluorophore-conjugated albumin substrate that becomes fluorescent upon degradation by lysosomal proteases, thus allowing for the measurement of general degradative capacity tristains.comfishersci.cafishersci.nl.

Quantitative Co-localization Studies and Advanced Image Processing with this compound

Quantitative co-localization studies are crucial in cell biology for understanding the spatial relationship between different cellular components or molecules. This compound serves as a reliable reference marker for lysosomes, enabling researchers to investigate the precise subcellular localization of various endogenous and exogenous markers. daneshyari.comwikipedia.orgnih.govinvivochem.cnciteab.comnih.gov

Methodologies for Assessing Co-localization of this compound with Endogenous and Exogenous Markers

The assessment of co-localization using this compound typically involves live-cell imaging via confocal fluorescence microscopy. daneshyari.comnih.govinvivochem.cnciteab.comnih.gov Cells are incubated with this compound along with other fluorescently labeled markers, and the overlap of their respective signals is then analyzed. nih.govinvivochem.cnciteab.comnih.gov

Common Methodological Steps:

Cell Preparation: Cells are typically plated and cultured to an appropriate confluency (e.g., 70-80%) in glass-bottom dishes. citeab.comnih.gov

Staining: this compound is added to the cell culture medium, often at concentrations ranging from 50 nM to 100 nM, and incubated for short periods, typically 1 to 5 minutes, though some studies use 30 to 45 minutes. revvity.comapexbt.comnih.govnih.gov Longer incubation periods are generally not recommended as they can induce an increase in lysosomal pH, potentially affecting the dye's accumulation. revvity.com It is crucial that cells are imaged live, as fixation with aldehydes or alcohols can inhibit DND-26 staining. apexbt.comresearchgate.net

Co-staining: For co-localization studies, cells are simultaneously or sequentially stained with DND-26 and other fluorescent markers. nih.govinvivochem.cnciteab.comnih.gov

Washing: After incubation, cells are typically washed with a buffer such as 1X PBS to remove excess unbound dye and reduce background fluorescence. nih.govinvivochem.cnnih.gov

Imaging: Confocal fluorescence microscopy is employed to capture images of the stained cells, with specific laser excitation and emission collection settings for each fluorophore. daneshyari.comnih.govinvivochem.cnciteab.comnih.gov For DND-26, excitation at 488 nm or 495 nm and emission collection between 495-550 nm or 505-530 nm are common. nih.govnih.gov

Examples of Co-localization with this compound:

This compound has been extensively used to assess the lysosomal localization of various molecules and structures:

Endogenous Markers: DND-26 selectively accumulates in the lamellar bodies of alveolar type II (AT2) cells, making it a marker for these specific endogenous structures. revvity.comnih.gov

Exogenous Markers:

Fluorescent Probes: DND-26 has been co-localized with novel fluorescent pH probes, such as a water-soluble probe designed for monitoring lysosomal pH changes, and a pyrene-benzothiazolium dye (BP) for simultaneous tracking of mitochondria and lysosomes. daneshyari.comwikipedia.org

Proteins and Dextrans: It has been used to observe the co-localization of SPHK1-TagRFP and TMR-Dextran with lysosomes. revvity.com

Polymer Conjugates and Nanoparticles: Studies have investigated the co-localization of DND-26 with complex organic dyes like DBAC-TMR-PVDMA (rhodamine and coumarin-based molecules) and SiO2-Bodipy nanoparticles to understand their intracellular trafficking and lysosomal accumulation. citeab.com

Transfected Markers: DND-26 serves as a standard for confirming lysosomal targeting of genetically encoded markers like CellLight Lysosome-GFP and mTurquoise-Lysosomes-20 in transfected cells. invivochem.cn

Other Dyes: It has been used in conjunction with other organelle trackers, such as MitoTracker Green FM, to demonstrate the specific lysosomal targeting of new probes by observing co-localization with DND-26 and a lack thereof with mitochondrial markers. nih.govnih.gov

Application of Statistical Metrics for Co-localization Analysis (e.g., Pearson's and Mander's Coefficients)

Quantitative analysis of co-localization images often relies on statistical metrics such as Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficients (MOCs). These coefficients provide objective measures of the degree of overlap between two fluorescent signals within an image. Image processing software, notably ImageJ (NIH), is commonly employed for these analyses. daneshyari.comnih.govinvivochem.cnnih.gov

Pearson's Correlation Coefficient (PCC): PCC measures the correlation of intensities between two channels on a pixel-by-pixel basis. A value close to +1 indicates strong positive correlation (co-localization), 0 indicates no correlation, and -1 indicates perfect negative correlation.

Mander's Overlap Coefficients (MOCs): MOCs (M1 and M2) quantify the fraction of pixels of one component that overlap with the other component. M1 represents the fraction of pixels of the first channel that co-localize with the second channel, while M2 represents the fraction of pixels of the second channel that co-localize with the first. MOC values range from 0 (no overlap) to 1 (complete overlap).

Detailed Research Findings with this compound:

The application of these coefficients in studies involving this compound has yielded quantitative insights into co-localization:

| Co-localized Marker | Cell Type | Pearson's Coefficient (PCC) | Mander's Coefficient (MOC) |

|---|---|---|---|

| BP probe | HeLa cells | 0.8605 daneshyari.com | Not reported |

| BP probe | U87 cells | 0.7697 daneshyari.com | Not reported |

| Water-soluble pH probe | Cells (unspecified) | 0.95 wikipedia.org | Not reported |

| SC4 coumarin | Cells (unspecified) | 0.76 | Not reported |

| DBAC-TMR-PVDMA (Rhodamine signal) | HEK293 cells | ~0.7 citeab.com | Not reported |

| DBAC-TMR-PVDMA (Coumarin signal) | HEK293 cells | ~0.62 citeab.com | Not reported |

| Rh-APD | MCF-7 cells | 0.94 | 0.96 |

| Probe 3a | MO3.13 cells | Not reported | 0.89 nih.gov |

| Probe 3b | MO3.13 cells | Not reported | 0.91 nih.gov |

| Probe 3a | NHLF cells | Not reported | 0.93 nih.gov |

| Probe 3b | NHLF cells | Not reported | 0.94 nih.gov |

| Probe 1b or 1d | COS-7 cells | Not reported | > 0.92 invivochem.cn |

| Probe 1 (control) | COS-7 cells | Not reported | > 0.90 invivochem.cn |

| 59 nm SiO2-Bodipy NP | J774A.1 macrophages | 0.9 | Not reported (M1/M2 also used) |

| bEGF-savQD or EGFR-Ab | HeLa cells | Not reported | M1 quantified |

These quantitative results demonstrate the high specificity of this compound for lysosomes when co-localized with lysosome-targeting probes, often yielding high Pearson's and Mander's coefficients. Conversely, low coefficients are observed when DND-26 is co-stained with markers for non-lysosomal organelles, confirming its selectivity.

Strategies for Minimizing and Correcting Imaging Artifacts in this compound Experiments

While this compound is a powerful tool, several factors can introduce imaging artifacts or compromise the accuracy of co-localization analysis. Implementing specific strategies can minimize these issues:

Managing Background Fluorescence and Nonspecific Staining:

Phenol (B47542) Red-Free Media: Cell culture media containing phenol red can contribute to background fluorescence, interfering with the signal from green-emitting dyes like DND-26. Using phenol red-free media for imaging can significantly reduce this background. apexbt.com

Background Suppressors: Commercial background suppressors, such as BackDrop® Green, can be added to the media to further reduce unwanted fluorescence. apexbt.com

Washing Steps: Thorough washing of cells with buffers like 1X PBS after staining helps remove unbound dye and minimize nonspecific staining, thereby improving signal-to-noise ratio. nih.govinvivochem.cnnih.gov

Consideration of Autofluorescence: It is important to acknowledge that lysosomal fluorescence from LysoTracker dyes may only represent a portion of the total cellular fluorescence due to inherent cellular autofluorescence or other nonspecific staining. Careful experimental design and controls are necessary to account for this.

Addressing pH Changes and Incubation Time:

Short Incubation Periods: LysoTracker probes, including DND-26, can exhibit an alkalinizing effect on lysosomes with prolonged incubation, leading to an increase in lysosomal pH. To maintain physiological conditions and accurate staining, it is recommended to incubate cells with DND-26 for only one to five minutes before imaging. revvity.com

Handling Fixation Limitations:

Live-Cell Imaging Requirement: this compound is specifically designed for live-cell imaging. Fixation with aldehydes (e.g., formaldehyde) or alcohols will inhibit or significantly diminish its staining pattern. apexbt.comresearchgate.net Therefore, experiments requiring DND-26 co-localization must be performed on live cells to avoid artifacts related to dye loss or altered localization upon fixation.

Advanced Image Processing and Acquisition Considerations:

Software for Analysis: ImageJ (NIH) is a widely used software for analyzing fluorescence confocal microscopy images and calculating co-localization coefficients. daneshyari.comnih.govinvivochem.cnnih.gov

Deconvolution: For improved image quality and resolution, especially in 3D imaging, deconvolution software (e.g., Huygens) can be applied to remove out-of-focus light and enhance image clarity. frontiersin.org

Optimizing Acquisition Parameters: Factors such as spatial resolution, optical slice thickness, pixel saturation, and bit depth during image acquisition can influence the accuracy of co-localization coefficients. Careful optimization of these parameters is crucial to obtain reliable quantitative data.

Motion Artifacts: While not specific to DND-26, motion artifacts (e.g., from cellular movement or physiological processes like respiration in tissue imaging) can distort images and affect co-localization analysis. Strategies to minimize these include using rapid scanning sequences, gating, navigators, and advanced post-processing techniques. Displacement artifacts in 3D imaging can be corrected by modifying pulse sequences and applying postprocessing methods.

By meticulously adhering to these methodological frameworks and artifact correction strategies, researchers can ensure the generation of high-quality, reliable data when employing this compound in quantitative cellular investigations.

Research Discoveries and Applications of Dnd 26 Dye in Deciphering Cellular Biology

Contributions of DND-26 Dye to Studies of Cellular Differentiation and Reprogramming

This compound plays a significant role in understanding the complex processes of cellular differentiation and reprogramming by providing a means to visualize and track changes in lysosomal compartments. Lysosomes are integral to cellular homeostasis, and their morphology and function can undergo substantial alterations during cell lineage specification. core.ac.ukbiorxiv.orgmedchemexpress.comnih.goviyerlaboratory.org

Identification of Differentiated Cell Phenotypes Based on this compound Staining (e.g., Alveolar Type II Cells)

A notable application of this compound is its use in identifying and isolating differentiated cell phenotypes, particularly alveolar type II (AT2) cells. AT2 cells, crucial for lung surfactant production, contain specialized lysosome-related organelles known as lamellar bodies. This compound selectively accumulates in these lamellar bodies, making it a reliable fluorescent marker for AT2 cells. nih.govresearchgate.netmolbiolcell.orgnih.gov

This selective staining property has enabled the development of novel methods for isolating viable AT2 cells. For instance, studies involving mouse lung cells have demonstrated that sorting based on this compound positivity, in conjunction with other specific cell surface markers (e.g., CD45negCD31negEpCAMpos), yields AT2 cell populations with high purity and viability. Research has shown that sorted AT2 cells exhibited 97.4% purity (as determined by SP-C staining) and 85.3% viability. nih.govresearchgate.net Furthermore, this compound has been successfully employed to track the differentiation of stem/progenitor-derived AT2 cells in live-cell cultures, offering valuable insights into the cellular and molecular mechanisms governing AT2 cell differentiation. nih.govresearchgate.net

Table 1: Purity and Viability of this compound-Sorted Alveolar Type II Cells

| Metric | Value |

| Purity (by SP-C staining) | 97.4% |

| Viability | 85.3% |

Tracking Lysosomal Morphological and Functional Changes During Cell Lineage Specification

The ability of this compound to highlight acidic organelles allows researchers to monitor dynamic changes in lysosomal morphology and function during cellular differentiation and lineage specification. As cells undergo reprogramming or commit to specific lineages, their metabolic requirements and organelle landscapes can shift significantly. biorxiv.org this compound serves as a visual indicator for these lysosomal adaptations, providing a means to observe alterations in lysosomal size, distribution, and acidity, which are indicative of underlying functional changes. While direct, detailed kinetic studies of lysosomal changes during specific lineage specification using this compound are areas of ongoing research, its fundamental role as a lysosomal probe positions it as an essential tool for such investigations. core.ac.ukmedchemexpress.comnih.goviyerlaboratory.org

Analysis of Endocytic and Macropinocytic Trafficking Pathways Using this compound

This compound is extensively used to investigate endocytic and macropinocytic trafficking pathways, which are crucial for cellular uptake of extracellular substances and membrane recycling. Its accumulation in acidic endolysosomal compartments makes it an ideal marker for tracing the intracellular journey of internalized materials. nih.govresearchgate.netresearchgate.netmdpi.comacs.orgconicet.gov.arscispace.comresearchgate.netfrontiersin.orgucl.ac.be

Tracing the Internalization and Lysosomal Delivery of Exogenous Substrates

This compound is a key tool for tracing the internalization and subsequent lysosomal delivery of various exogenous substrates, including nanoparticles, drug delivery systems, and other macromolecules. By co-staining cells with this compound and fluorescently labeled substrates, researchers can determine if the internalized materials reach the acidic lysosomal compartment. nih.govresearchgate.netresearchgate.netmdpi.comacs.orgresearchgate.netfrontiersin.org

For example, in studies evaluating the intracellular fate of cationic nanostructured lipid carriers (cNLCs) designed for miRNA delivery, this compound (LysoTracker Green DND-26) demonstrated significant colocalization with miRNA:cNLC complexes in 3T3-L1 cells, confirming their trafficking through the endolysosomal system. researchgate.netresearchgate.net Similarly, this compound has been employed to track the accumulation of quantum dots in vesicular structures, indicating their eventual localization within endolysosomes after cellular uptake. mdpi.com Its application also extends to understanding the intracellular journey of cell-penetrating peptides (CPPs) complexed with cargo, revealing their sequential movement from endosomes to lysosomes. scispace.com

Kinetic Studies of this compound Uptake and its Progression Through the Endosomal-Lysosomal Axis

The fluorescent properties of this compound enable detailed kinetic studies of cellular uptake and the progression of internalized materials through the endosomal-lysosomal axis. By monitoring this compound fluorescence over time using techniques such as confocal microscopy or flow cytometry, researchers can gain insights into the dynamics of endocytosis and subsequent trafficking events. mdpi.comacs.orgresearchgate.netfrontiersin.org

Such kinetic analyses allow for the observation of how quickly exogenous substances are internalized and how efficiently they are delivered to lysosomes. For instance, this compound has been used to analyze the time-dependent association of quantum dots with endocytic pathway markers, providing a spatiotemporal understanding of their intracellular distribution. mdpi.com Furthermore, its sensitivity to lysosomal pH changes makes it valuable for assessing the functional integrity of the endosomal-lysosomal pathway and identifying potential disruptions in trafficking kinetics. tcichemicals.commedchemexpress.comnih.gov

Table 2: Key Characteristics of this compound

| Characteristic | Value |

| Common Name | LysoTracker Green DND-26 |

| Molecular Formula | C18H25BF2N4O |

| Molecular Weight | 362.23 g/mol |

| Excitation Maximum (Ex) | 504 nm |

| Emission Maximum (Em) | 511 nm |

| Primary Target Organelle | Lysosomes (acidic organelles) |

| Cell Permeability | Yes |

Photophysical and Spectroscopic Investigations Pertaining to Dnd 26 Dye Performance

Characterization of DND-26 Dye's Optical Properties within Live Cellular Environments

This compound operates by leveraging the inherent acidity of lysosomes. The dye consists of a hydrophobic fluorophore linked to a weak base nih.gov. In its neutral charge state, DND-26 can freely diffuse across the intact plasma membranes of live cells nih.gov. Upon entering the inherently acidic lysosomal lumen, the weakly basic moiety of the dye becomes protonated nih.gov. In this charged state, the probe is unable to readily diffuse back across the organelle membrane, leading to its localized accumulation and distinct staining of acidic organelles nih.gov. This mechanism allows for highly selective labeling of acidic compartments at nanomolar concentrations nih.gov.

The specificity of this compound for lysosomes has been consistently demonstrated through co-localization experiments with other established lysosome-specific probes. Studies have shown excellent co-localization patterns between DND-26 and various novel lysosome-targeting probes, confirming its reliable specificity for these organelles in different cell lines, including COS-7, A549, Huh 7.5, HeLa, and MCF-7 cells.

Analysis of this compound's Absorption and Emission Spectral Profiles in Diverse Cellular Environments

This compound exhibits characteristic absorption and emission spectral profiles that are well-suited for fluorescence microscopy applications. The excitation maximum for LysoTracker Green DND-26 is typically reported at 504 nm, with an emission maximum at 511 nm invivochem.cnnih.gov. These spectral properties allow for efficient excitation using common light sources such as a 488 nm laser line or a FITC filter nih.gov. Emission signals are generally collected within a range that captures its peak, such as 495-550 nm or 505-530 nm.

While the absorption and emission maxima are generally consistent, values may exhibit some variation when determined in different cellular environments compared to aqueous buffer or methanol. The dye's fluorescence can be influenced by its microenvironment, with some studies suggesting that its co-localization and stabilization within hydrophobic cellular environments, such as membranes, can lead to a noticeable blue shift in its emission spectra.

Table 1: Typical Absorption and Emission Maxima of this compound

| Property | Wavelength (nm) | Notes | Source Index |

| Excitation Max. | 504 | Values may vary somewhat in cellular environments | invivochem.cnnih.gov |

| Emission Max. | 511 | Values may vary somewhat in cellular environments | invivochem.cnnih.gov |

Determinants of Fluorescence Quantum Yield and Brightness for Optimal Imaging Performance

Fluorescence quantum yield (QY) and brightness are critical parameters for optimal imaging performance of fluorescent dyes. Although specific quantitative values for this compound's quantum yield and brightness are not explicitly detailed in the provided literature, its widespread use and effectiveness at nanomolar concentrations imply good brightness and a reasonable quantum yield nih.gov. High brightness is generally considered an ideal property for fluorescent probes used in biological imaging.

For fluorescent dyes in general, factors influencing brightness include the extinction coefficient and quantum yield, which dictate the number of photons emitted per excited molecule. Strategies to enhance brightness often involve inhibiting non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), which can otherwise reduce quantum yield. The ability of DND-26 to provide distinct and specific staining at low concentrations contributes significantly to its optimal performance in live-cell imaging, minimizing potential background fluorescence and ensuring clear visualization of acidic organelles nih.gov.

Assessment of this compound Photostability and Photobleaching Kinetics

Photostability is a crucial characteristic for fluorescent dyes, particularly in prolonged live-cell imaging experiments, as it defines the dye's ability to withstand repeated excitation cycles without irreversible loss of its optical properties. Photobleaching, the irreversible photodegradation of a fluorophore, is a common phenomenon that ultimately limits the observation time in fluorescence microscopy.

Quantification of Photobleaching Rates Under Sustained Illumination in Live Cell Imaging

Photobleaching rates of fluorescent dyes, including those used in live-cell imaging, are influenced by various factors such as the total light dose, exposure time, and illumination power. Under sustained illumination, fluorescent signals can significantly decrease over time due to photobleaching. For instance, studies on other fluorescent dyes have shown substantial reductions in fluorescence signals (e.g., 88% over 8 hours or 95.6% over 5 hours) under continuous excitation.

The mechanisms of photobleaching are complex and can involve both oxygen-dependent and oxygen-independent pathways. These processes often include the involvement of excited states (singlet or triplet) of the fluorophore, which can react with molecular oxygen to generate reactive oxygen species (ROS) or undergo other irreversible chemical changes. The rapid photobleaching of dyes can severely limit the time window during which individual molecules or cellular processes can be observed.

Development of Methodologies for Enhancing this compound's Photostability in Prolonged Experiments

The need for enhanced photostability in fluorescent dyes for prolonged live-cell imaging is a continuous area of research. General methodologies developed to mitigate photobleaching include the addition of chemical reagents, such as triplet state quenchers or antioxidants, to the imaging medium. Confining fluorescent molecules within micro-sized wells has also been shown to significantly increase their survival time before photobleaching. Furthermore, advancements in fluorophore design, particularly through strategies that inhibit twisted intramolecular charge transfer (TICT), aim to improve both brightness and photostability.

While these general strategies are applicable to various fluorescent dyes, specific methodologies for enhancing this compound's photostability in prolonged experiments are implied by the challenges associated with live-cell imaging. The "alkalinizing effect" where LysoTracker dyes can perturb normal cell activity by increasing lysosomal pH, highlights the importance of developing dyes that maintain stable performance without altering cellular physiology over extended periods. This suggests a broader need for probes that not only resist photobleaching but also exert minimal impact on the cellular environment during long-term observations.

Environmental Modulators of this compound Fluorescence

The fluorescence properties of this compound can be influenced by its immediate microenvironment within the cell.

pH: DND-26 is described as relatively insensitive to environmental and pH changes d-nb.info. However, its fundamental mechanism of action relies on the acidic pH of lysosomes, where its weakly basic moiety becomes protonated and trapped nih.gov. Despite its relative insensitivity, prolonged accumulation of LysoTracker dyes can lead to an "alkalinizing effect" on lysosomes, potentially increasing their internal pH and thereby subtly modulating the dye's fluorescence or cellular function over time.

Polarity/Hydrophobicity: The dye's accumulation in lysosomes may involve binding to hydrophobic regions within the organelles. Observations of a blue shift in the emission spectra of related dyes in cellular environments suggest their co-localization and stabilization within hydrophobic cellular environments, such as membranes. The fluorescence intensity or color of solvatochromic dyes, which DND-26 may exhibit properties of, can change in response to variations in microenvironment polarity.

Oxygen: While not a direct modulator of DND-26 fluorescence intensity in terms of environmental sensing, molecular oxygen plays a critical role in the photobleaching process. The generation of reactive oxygen species (ROS) through the interaction of excited fluorophores with oxygen is a primary mechanism of photodegradation, thus indirectly modulating the observed fluorescence signal over time by causing its irreversible loss.

Water Content: The presence of water can quench the fluorescence of many organic fluorophores, leading to a reduction in their fluorescence quantum yield compared to polar organic solvents. Conversely, replacing H2O with deuterium (B1214612) oxide (D2O) can often enhance the fluorescence signal of many dyes, including cyanines, by reducing non-radiative deactivation pathways. While not specifically quantified for DND-26, this general principle suggests that the water content of the cellular environment could subtly influence its fluorescence.

Methodological Considerations, Challenges, and Future Directions in Dnd 26 Dye Research

The utility of DND-26 dye, commercially known as LysoTracker Green DND-26, in visualizing acidic organelles is well-established. However, researchers must be cognizant of its experimental limitations and potential for generating artifacts. Addressing these challenges is crucial for obtaining accurate and reproducible data.

Mitigation Strategies for Lysosomal Alkalinization Induced by this compound Accumulation

A significant concern with the use of this compound and other fluorescent acidotropic probes is their potential to induce an increase in lysosomal pH, a phenomenon known as lysosomal alkalinization thermofisher.comthermofisher.comnih.gov. This effect is particularly pronounced with prolonged incubation periods aatbio.comglpbio.com. The accumulation of the weakly basic this compound within the acidic lumen of lysosomes can disrupt the natural pH gradient, potentially altering lysosomal function and leading to misleading experimental outcomes thermofisher.comaatbio.com.

To mitigate this, researchers are advised to employ short incubation times. Kinetic studies have shown that the uptake of LysoTracker Green DND-26 into living cells can occur within seconds thermofisher.combioluminor.com. Therefore, it is recommended to incubate cells with the probe for only 1 to 5 minutes at 37°C before imaging to minimize the alkalinizing effect thermofisher.comthermofisher.comglpbio.com. While some protocols suggest incubation times of 30 minutes to 2 hours, it is crucial to be aware that prolonged exposure beyond 2 hours can disrupt lysosomal pH homeostasis aatbio.combioluminor.com.

Implications of this compound's Fixation Incompatibility for Multi-Staining Protocols

A major limitation of this compound is its incompatibility with common fixation methods. Fixation with aldehydes or alcohols disrupts the pH gradient across the lysosomal membrane, which is essential for the dye's accumulation and retention cellsignal.comresearchgate.netcellsignal.com. Consequently, DND-26 is recommended for live-cell imaging only, and cells must not be fixed prior to or after staining cellsignal.comcellsignal.com.

This incompatibility presents a significant challenge for multi-staining protocols that involve antibodies or other probes requiring fixation steps. Researchers planning to combine DND-26 with immunofluorescence, for example, must consider alternative strategies. One approach is to use other lysosomal markers that are compatible with fixation, such as antibodies against lysosomal-associated membrane proteins (LAMP1 or LAMP2) or cathepsin B researchgate.net. While some reports suggest partial fluorescence retention after a brief fixation with paraformaldehyde, this can lead to decreased fluorescence intensity and is not a reliable method aatbio.com.

Approaches to Minimize Background Fluorescence and Enhance Signal-to-Noise Ratio

Achieving a high signal-to-noise ratio is critical for obtaining clear and quantifiable fluorescence microscopy images. Several factors can contribute to background fluorescence when using this compound, including unbound dye, autofluorescence from the cells or culture medium, and nonspecific binding cellsignal.comthermofisher.com.

Several strategies can be employed to minimize background fluorescence:

Washing: After staining, washing the cells 2-3 times with a buffered saline solution like PBS can help remove unbound fluorophores thermofisher.commedchemexpress.com.

Optimizing Dye Concentration: Using the optimal dye concentration is crucial. Titrating the dye to find the lowest effective concentration for a given cell type and experimental setup can significantly reduce background signal thermofisher.com.

Using Phenol (B47542) Red-Free Media: Phenol red, a common component of cell culture media, is fluorescent and can contribute to background noise. Substituting with phenol red-free media prior to imaging is recommended cellsignal.comcellsignal.com.

Background Suppressors: Commercially available background suppressors can be added to the imaging medium to quench background fluorescence cellsignal.comcellsignal.com.

Instrumental Adjustments: Optimizing microscope settings, such as using additional emission and excitation filters, can also help to reduce background noise and improve the signal-to-noise ratio by up to three-fold nih.govplos.org.

Comparative Research with Novel and Emerging Lysosomal Probes

The field of lysosomal probes is continually evolving, with new dyes and reporters being developed to overcome the limitations of existing tools like DND-26.

Evaluation of this compound's Relative Advantages and Disadvantages Compared to Next-Generation Lysosomal Probes

DND-26, as part of the LysoTracker family, offers the advantage of being a simple and effective tool for the qualitative visualization and tracking of acidic organelles in live cells thermofisher.comnih.gov. Its high selectivity for these compartments and effective labeling at nanomolar concentrations are key benefits bioluminor.comthermofisher.com.

However, when compared to next-generation probes, DND-26 has notable disadvantages. For instance, LysoSensor probes are superior for the quantitative measurement of lysosomal pH aatbio.comnih.gov. LysoSensor dyes exhibit a pH-dependent increase in fluorescence intensity, allowing for a more accurate assessment of the lysosomal pH environment, whereas the fluorescence of LysoTracker probes is not substantially enhanced at acidic pH thermofisher.comthermofisher.com. Other novel probes, such as "Superior LysoProbes," have been developed with claims of better intracellular retention over longer periods compared to LysoTracker Green nih.gov. Additionally, some newer probes have been designed to avoid the alkalinizing effect associated with LysoTracker dyes nih.gov.

| Probe | Primary Advantage | Primary Disadvantage | Quantitative pH Measurement | Fixation Compatible |

|---|---|---|---|---|

| DND-26 (LysoTracker Green) | Qualitative visualization of acidic organelles | Potential for lysosomal alkalinization; fixation incompatible | No | No |

| LysoSensor Probes | Quantitative pH measurement | Signal may be a small portion of total cellular fluorescence | Yes | Generally No |

| Superior LysoProbes | Enhanced long-term retention | Less widely characterized | No | Not specified |

| LAMP1/LAMP2 Antibodies | High specificity for lysosomes | Requires cell fixation and permeabilization | No | Yes |

Integration of this compound into Multiplexed and Multi-color Imaging Strategies

Despite its limitations, DND-26 remains a valuable tool for multi-color imaging experiments due to its distinct spectral properties (excitation/emission maxima of approximately 504/511 nm) cellsignal.comthermofisher.com. This allows for its use in conjunction with other fluorescent probes that have different excitation and emission spectra.

DND-26 has been successfully used in co-localization studies to investigate the spatial relationship between lysosomes and other organelles. For example, it has been used alongside MitoTracker probes to differentiate lysosomes from mitochondria nih.govmdpi.com. The availability of LysoTracker probes in various colors (e.g., red, deep-red, blue) further expands the possibilities for multiplexed imaging, enabling researchers to simultaneously track different aspects of lysosomal biology or the interactions of lysosomes with other cellular components aatbio.comthermofisher.com. The compatibility of DND-26 with nuclear stains like Hoechst 33342 and DRAQ5 also allows for the simultaneous visualization of lysosomes and the nucleus cellsignal.comnih.gov.

| Co-stain | Organelle/Structure | Research Application |

|---|---|---|

| MitoTracker Probes | Mitochondria | Studying lysosome-mitochondria interactions |

| LysoTracker Red DND-99 | Lysosomes | Dual tracking of lysosomal populations |

| Hoechst 33342 / DRAQ5 | Nucleus | Cellular localization studies |

| TMR-Dextran | Macropinosomes | Monitoring macropinosome internalization into lysosomes |

Advanced Chemical Engineering and Bioconjugation of this compound

The this compound, a fluorescent probe known for its utility in staining acidic organelles, presents a foundational structure for advanced chemical modifications. Comprising a fluorophore and a weak base moiety, its design is inherently suited for accumulation within the low-pH environment of lysosomes. medchemexpress.com Chemical engineering and bioconjugation strategies aim to build upon this core structure, enhancing its functionality and expanding its applications beyond simple organelle staining. These approaches involve the covalent attachment of DND-26 to other molecules, such as targeting ligands or therapeutic agents, to create sophisticated probes for specific biological investigation. The primary challenge lies in modifying the DND-26 structure without compromising its intrinsic fluorescence and lysosomotropic properties.

The efficacy of DND-26 as a lysosomal probe is fundamentally linked to its chemical structure. The structure-activity relationship (SAR) is centered on the principle of protonation within the acidic lysosomal lumen. nih.govmdpi.comnih.gov The dye contains a weakly basic functional group, which is neutral at the physiological pH of the cytoplasm, allowing it to permeate cellular membranes freely. medchemexpress.com Upon entering the acidic environment of the lysosome (pH 4.5-5.0), this group becomes protonated, acquiring a positive charge that traps the dye within the organelle.

Optimizing this targeting mechanism involves modifying two key components of the dye:

The Weak Base Moiety: The pKa of the basic group is the most critical parameter. An ideal pKa should ensure the molecule is largely neutral in the cytoplasm (pH ~7.2) and predominantly protonated in the lysosome. Altering the chemical nature of this amine-containing group can fine-tune the pKa, thereby enhancing the specificity and retention of the dye. For instance, replacing or modifying the existing weak base with alternatives like morpholine (B109124) or other tertiary amines, which are commonly used in lysosome-targeted probes, could modulate accumulation efficiency. nih.govresearchgate.net

Systematic studies involving the synthesis of DND-26 analogues with varied basic moieties and linkers would be instrumental in mapping the SAR landscape. By correlating structural changes with quantitative measures of lysosomal accumulation and retention, researchers can develop derivatives with superior targeting capabilities.

Table 1: Structure-Activity Relationship (SAR) Parameters for Lysosomal Targeting

| Structural Component | Parameter to Optimize | Desired Outcome for Enhanced Efficacy |

| Weak Base Moiety | pKa of the functional group | pKa value that maximizes the charge difference between cytoplasm (neutral) and lysosome (protonated) |

| Steric Hindrance | Minimal steric hindrance around the basic center to allow efficient protonation | |

| Fluorophore Core | Lipophilicity | Balanced lipophilicity to ensure cell membrane permeability without causing non-specific aggregation |

| Linker (if any) | Length and Flexibility | Optimized linker to spatially separate the dye from conjugated molecules without interfering with protonation |

The this compound can serve as a building block for creating multifunctional probes capable of more than just lysosomal visualization. By conjugating DND-26 to other functional units, hybrid molecules can be engineered for targeted delivery or intracellular sensing.

For Targeted Delivery: A common bioconjugation strategy involves linking the dye to a targeting molecule, such as a peptide, antibody fragment, or small molecule ligand that recognizes specific cell surface receptors. nih.gov This approach would enable the DND-26 probe to be delivered preferentially to specific cell types, allowing for the study of lysosomal function in a targeted cell population within a heterogeneous environment. The DND-26 component would act as a reporter, confirming the successful delivery and internalization of the conjugate to the lysosomes of the target cells.

For Intracellular Sensing: DND-26 can be integrated into a more complex molecular system designed to sense specific analytes or enzymatic activities within the lysosome. For example, it could be paired with a recognition moiety for a particular ion (e.g., Fe²⁺) or a substrate for a lysosomal enzyme. In such a construct, the fluorescence of DND-26 might be modulated (e.g., quenched or activated) upon interaction with the target analyte, providing a specific signal related to lysosomal content or activity. This transforms the dye from a simple stain into a responsive sensor.

The development of these probes requires robust chemical strategies for linking DND-26 to other molecules without impairing the function of either component. This represents a significant challenge in synthetic chemistry, demanding orthogonal reaction schemes that are compatible with the complex structures of both the dye and the conjugated biomolecule.

Computational chemistry offers powerful tools for accelerating the design and optimization of DND-26-based probes, providing insights that can guide synthetic efforts. mdpi.commdpi.com These theoretical approaches can predict key properties and behaviors of the dye and its derivatives before they are synthesized.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are valuable for predicting the photophysical properties of fluorescent dyes. osti.govmdpi.com These calculations can accurately forecast the absorption and emission wavelengths of new DND-26 derivatives, helping to select modifications that will result in desired spectral characteristics. mdpi.com Furthermore, these methods can be used to calculate properties like the pKa of the weak base moiety, which is crucial for predicting lysosomal targeting efficacy.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of DND-26 at an atomistic level, providing a dynamic picture of how the dye interacts with its biological environment. mdpi.com Simulations can predict how the dye permeates a lipid bilayer, how it orients itself within the lysosomal membrane, and how its protonation state affects its localization. nih.gov This information is invaluable for understanding the mechanism of lysosomal accumulation and for designing modifications that improve retention and reduce off-target effects. By simulating the interaction of DND-26 with biomolecules, MD can also help predict the stability and behavior of bioconjugates.

Together, these computational approaches provide a rational design framework, reducing the trial-and-error nature of probe development and enabling a more targeted exploration of the chemical space for novel DND-26-based tools.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Predicted Property / Application | Relevance to DND-26 Design |

| Density Functional Theory (DFT) | Ground-state molecular geometry, pKa prediction | Optimizing the structure and predicting the lysosomotropic potential of new derivatives |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra (color), fluorescence quantum yields | Guiding synthetic modifications to achieve desired optical properties (e.g., shifting color, increasing brightness) |

| Molecular Dynamics (MD) Simulations | Membrane permeability, interaction with lipid bilayers, bioconjugate dynamics | Predicting how the dye will behave in a cellular context and how conjugation affects its function |

Q & A

Q. What are the key photophysical properties and optimal staining protocols for DND-26 dye in live-cell imaging?

DND-26 (LysoTracker Green) is a cell-permeable dye with excitation/emission maxima at 504/511 nm, optimized for FITC filter-based detection . For live-cell staining:

- Dilute the 1 mM stock solution to a working concentration of 50 nM in phenol red-free media to minimize background fluorescence .

- Incubate cells for 15–30 minutes at 37°C and image immediately to avoid lysosomal alkalization .

- Avoid fixation (e.g., aldehydes or alcohols), as it disrupts dye retention .

Q. How can researchers validate the specificity of DND-26 for lysosomal compartments?

- Perform co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to confirm lysosomal specificity .

- Use pharmacological inhibitors like chloroquine (50 µM, 4-hour pre-treatment) to induce lysosomal pH neutralization and observe reduced DND-26 signal .

Q. What are common pitfalls in DND-26 staining, and how can they be mitigated?

- Background noise : Use phenol red-free media and add BackDrop® Green Background Suppressor .

- Signal variability : Standardize dye concentration, incubation time, and imaging parameters (e.g., exposure time, laser power) across experiments .

Advanced Research Questions

Q. How should experimental design be optimized for tracking lysosomal dynamics using DND-26 in real-time studies?

- Use time-lapse confocal microscopy with environmental control (37°C, 5% CO₂) to maintain cell viability .

- Set imaging intervals ≤5 minutes to balance temporal resolution and photobleaching risk .

- Include controls for phototoxicity (e.g., untreated cells imaged under identical conditions) .

Q. How can researchers resolve contradictions in colocalization studies involving DND-26 and other organelle markers?

- Apply quantitative colocalization analysis (e.g., Pearson’s coefficient, Manders’ overlap) using software like ImageJ or Imaris .

- Validate conflicting results with orthogonal methods (e.g., immunofluorescence for LAMP1, a lysosomal membrane protein) .

Q. What methodologies enable the interpretation of DND-26 intensity variations in response to lysosomal pH changes?

Q. How can DND-26 be integrated with electron microscopy (EM) to correlate lysosomal morphology and function?

- Perform live-cell DND-26 staining followed by fluorescence-activated cell sorting (FACS) to isolate labeled lysosomes .

- Fix sorted cells with glutaraldehyde and process for EM to analyze ultrastructural features .

Q. What statistical approaches are recommended for analyzing DND-26-derived data in multi-condition experiments?

Q. How can DND-26 be combined with other functional assays to study lysosomal stress pathways?

- Pair with Western blotting for autophagy markers (LC3-II, p62) to link lysosomal staining with autophagic flux .

- Use flow cytometry to quantify DND-26 intensity alongside apoptosis markers (e.g., Annexin V) .

Q. What advanced imaging techniques enhance the resolution of DND-26 in complex tissue models?

- Apply light-sheet microscopy for 3D imaging of lysosomes in organoids or thick tissue sections .

- Use super-resolution microscopy (STED/SIM) to resolve sub-diffraction lysosomal structures .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.